

"3-Bromo-2,4-dichlorotoluene" molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-2,4-dichlorotoluene

Cat. No.: B1273145

[Get Quote](#)

An In-depth Technical Guide to 3-Bromo-2,4-dichlorotoluene

Abstract: This technical guide provides a comprehensive overview of **3-Bromo-2,4-dichlorotoluene**, a key polyhalogenated aromatic compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental physicochemical properties, molecular structure, synthetic pathways, and significant applications. The guide emphasizes the rationale behind experimental methodologies and adheres to the highest standards of scientific integrity, offering field-proven insights and authoritative references.

Introduction and Chemical Identity

3-Bromo-2,4-dichlorotoluene is a halogenated derivative of toluene, belonging to a class of compounds that are of significant interest in synthetic organic chemistry.^[1] As a polyhalogenated arene, its chemical behavior is defined by the unique arrangement of bromine and chlorine atoms on the toluene ring. This substitution pattern creates a platform for regioselective chemical transformations, making it a valuable intermediate in the synthesis of complex molecules.^[1] The presence of multiple halogens with differing reactivities—the carbon-bromine bond is generally more reactive in cross-coupling reactions than the carbon-chlorine bond—allows for stepwise and selective functionalization.^[1] This property is particularly useful in the construction of pharmaceuticals, agrochemicals, and specialty materials.^{[1][2][3]}

Physicochemical Properties

The physical and chemical characteristics of **3-Bromo-2,4-dichlorotoluene** are fundamental to its handling, storage, and application in synthetic protocols. The compound's properties are summarized in the table below.

Property	Value	Source
CAS Number	206559-41-3	[1]
Molecular Formula	C ₇ H ₅ BrCl ₂	[1][4][5]
Molecular Weight	239.92 g/mol	[1][4][5]
IUPAC Name	3-Bromo-2,4-dichloro-1-methylbenzene	
Appearance	Colorless to pale yellow liquid or crystal	[6]
Boiling Point	~220-230°C	[6]
Density	~1.5 g/cm ³	[6]
Solubility	Soluble in organic solvents like ethers and alcohols.	[6]

Molecular Structure and Visualization

The arrangement of substituents on the aromatic ring dictates the reactivity of **3-Bromo-2,4-dichlorotoluene**. The methyl group is an ortho-, para-director and an activator, while the halogens are ortho-, para-directors but deactivators of the ring for electrophilic aromatic substitution. The interplay of these electronic effects makes it a versatile synthetic building block.

Caption: Molecular structure of **3-Bromo-2,4-dichlorotoluene**.

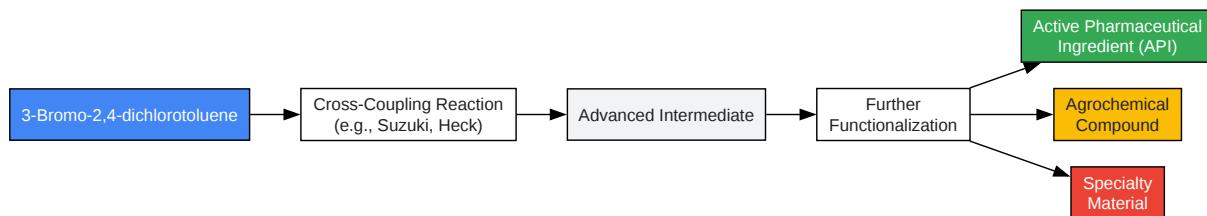
Synthesis Protocol: Electrophilic Bromination of 2,4-Dichlorotoluene

The synthesis of **3-Bromo-2,4-dichlorotoluene** typically involves the electrophilic bromination of 2,4-dichlorotoluene. The choice of a Lewis acid catalyst is critical for activating the bromine molecule, making it a more potent electrophile to overcome the deactivating effect of the two chlorine atoms on the aromatic ring.

Experimental Workflow:

Caption: General workflow for the synthesis of **3-Bromo-2,4-dichlorotoluene**.

Step-by-Step Methodology:


- Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser is charged with 2,4-dichlorotoluene and a suitable inert solvent (e.g., dichloromethane).
- Catalyst Introduction: A Lewis acid catalyst, such as anhydrous iron(III) chloride (FeCl_3) or iron filings, is added to the flask. The catalyst polarizes the Br-Br bond, generating a stronger electrophile. A patent for a similar synthesis of bromotoluene highlights the use of ferric chloride as a catalyst.^[7]
- Bromination: Elemental bromine is added dropwise to the stirred solution at a controlled temperature, typically at or below room temperature, to manage the exothermic reaction.
- Reaction Monitoring: The progress of the reaction is monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.
- Workup: Once the reaction is complete, it is quenched by the addition of a reducing agent solution (e.g., sodium bisulfite) to consume any unreacted bromine.
- Purification: The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., MgSO_4), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or recrystallization to yield pure **3-Bromo-2,4-dichlorotoluene**.

Applications in Research and Drug Development

Halogenated organic compounds are pivotal in medicinal chemistry and drug discovery.^[8] The presence of chlorine and bromine atoms can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and metabolic stability. **3-Bromo-2,4-dichlorotoluene** serves as a versatile building block for introducing a substituted toluene moiety into larger, more complex molecules.

- **Intermediate in Organic Synthesis:** It is a key precursor for creating more complex molecules, particularly in the production of pharmaceuticals and agrochemicals.^{[2][3]} The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization in cross-coupling reactions like Suzuki or Heck reactions, which are fundamental in forming carbon-carbon bonds essential for drug development.^{[1][2]}
- **Agrochemicals:** This compound and its isomers are used in the synthesis of pesticides and herbicides, contributing to crop protection.^{[3][6]}
- **Material Science:** It finds application in the development of specialty polymers and resins, where the halogen atoms can impart properties like flame retardancy and thermal stability.^{[1][3]}

The logical relationship for its use as a synthetic intermediate is outlined below.

[Click to download full resolution via product page](#)

Caption: Role as a building block in chemical synthesis pathways.

Safety, Handling, and Storage

As with all halogenated aromatic compounds, **3-Bromo-2,4-dichlorotoluene** must be handled with appropriate safety precautions.

- General Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[9][10] Avoid breathing vapors or mist and prevent contact with skin and eyes.[10]
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9][11] Store away from incompatible materials such as strong oxidizing agents and strong bases. [11]
- Hazards: This class of compounds can be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory system.[9] It is also noted that similar compounds can be toxic to aquatic organisms.[6]

Conclusion

3-Bromo-2,4-dichlorotoluene is a synthetically valuable compound due to its specific halogenation pattern, which allows for controlled and regioselective chemical modifications. Its role as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials underscores its importance in modern organic chemistry. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-2,5-dichlorotoluene | 1000571-63-0 | Benchchem [benchchem.com]
- 2. innospk.com [innospk.com]
- 3. chemimpex.com [chemimpex.com]

- 4. 3-Bromo-2,5-dichlorotoluene | C7H5BrCl2 | CID 44891130 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. chembk.com [chembk.com]
- 7. CN105669364A - Method for synthesizing bromotoluene - Google Patents
[patents.google.com]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. ["3-Bromo-2,4-dichlorotoluene" molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1273145#3-bromo-2-4-dichlorotoluene-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com